BenchChemオンラインストアへようこそ!

(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

Solid-phase peptide synthesis Protecting group solubility Automated SPPS

(S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine (CAS 87657-41-8; molecular formula C₁₂H₁₄N₂O₄S; MW 282.32 g/mol) is a chiral, non-racemic pyrrolidine building block featuring a free thiol at the 3-position and a p-nitrobenzyloxycarbonyl (pNZ) protecting group on the pyrrolidine nitrogen. First disclosed as the named EXAMPLE compound in Sankyo's foundational 1984 patent on 3-mercaptopyrrolidine derivatives for penem and carbapenem antibiotic synthesis , it has since been established as a key intermediate in the manufacture of panipenem (RS-533/CS-533) and related 1β-methylcarbapenems.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
Cat. No. B12280946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2
InChIKeyZVAPAKFZITWAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine – CAS 87657-41-8: Chiral Carbapenem Intermediate with Orthogonal pNZ Protection


(S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine (CAS 87657-41-8; molecular formula C₁₂H₁₄N₂O₄S; MW 282.32 g/mol) is a chiral, non-racemic pyrrolidine building block featuring a free thiol at the 3-position and a p-nitrobenzyloxycarbonyl (pNZ) protecting group on the pyrrolidine nitrogen. First disclosed as the named EXAMPLE compound in Sankyo's foundational 1984 patent on 3-mercaptopyrrolidine derivatives for penem and carbapenem antibiotic synthesis [1], it has since been established as a key intermediate in the manufacture of panipenem (RS-533/CS-533) [2] and related 1β-methylcarbapenems [3]. The combination of (S)-stereochemistry at C3 and the pNZ moiety distinguishes this compound from its N-Boc, N-Cbz, and N-Fmoc analogs by enabling orthogonal deprotection strategies and conferring specific solubility advantages critical for both solution-phase and solid-phase synthetic workflows.

Why (S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine Cannot Be Replaced by N-Boc, N-Cbz, or Racemic Analogs in Carbapenem Synthesis


Generic substitution of (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine with its N-Boc, N-Cbz, N-Fmoc, or racemic counterparts introduces critical failures at multiple levels: (i) the pNZ group is uniquely removable under neutral, catalytic acidic conditions (SnCl₂/HCl/dioxane) that leave Boc, Alloc, and tBu esters intact, whereas N-Boc requires strong acid (TFA) that can prematurely cleave other protecting groups and N-Fmoc requires basic piperidine that promotes diketopiperazine (DKP) and aspartimide side reactions ; (ii) pNZ-protected amino acids exhibit 1.5- to 2.6-fold higher solubility in DMF compared to their Fmoc counterparts, directly impacting coupling efficiency in both manual and automated solid-phase synthesis ; (iii) the (S)-configuration at C3 is mandatory for downstream biological activity—studies on 3-mercaptopyrrolidine-based MMP inhibitors demonstrate that the cis-(3S,4R) stereochemistry is optimal across all MMP isoforms tested, with the (R)-enantiomer showing substantially reduced target engagement [1]; and (iv) the pNZ group is retained through multistep carbapenem assembly and cleanly removed by catalytic hydrogenolysis (H₂/Pd-C) in the final deprotection step, a sequence incompatible with Boc or Cbz protection [2].

Quantitative Differentiation Evidence for (S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine Against Its Closest Comparators


DMF Solubility: pNZ-Amino Acids Outperform Fmoc-Amino Acids by 1.5- to 2.6-Fold

In a direct head-to-head solubility comparison reported by Isidro-Llobet et al. (2005), pNZ-protected amino acids consistently demonstrate substantially higher solubility in DMF—the primary solvent for solid-phase peptide synthesis—than their corresponding Fmoc derivatives. This directly impacts the achievable concentration of building blocks during automated and manual coupling steps .

Solid-phase peptide synthesis Protecting group solubility Automated SPPS

Deprotection Orthogonality: pNZ Cleavage Under Neutral Catalytic Conditions vs. Strong Acid (Boc) or Base (Fmoc)

The pNZ group is removed by reduction with 6 M SnCl₂ in the presence of 1.6 mM HCl/dioxane in DMF (2 × 30 min at room temperature, >97% yield), conditions that leave Boc, Fmoc, Alloc, and tert-butyl ester protecting groups intact. In contrast, N-Boc removal requires 25–50% TFA in CH₂Cl₂—conditions that simultaneously cleave tert-butyl esters and can cause premature loss of acid-labile side-chain protection. N-Fmoc removal requires 20% piperidine in DMF, a nucleophilic base that catalyzes DKP and aspartimide formation .

Orthogonal protection Solid-phase synthesis Carbapenem total synthesis

DKP and Aspartimide Side Reaction Suppression: pNZ vs. Fmoc/Piperidine Chemistry

The use of pNZ derivatives in conjunction with Fmoc chemistry circumvents diketopiperazine (DKP) and aspartimide formation—two of the most pervasive side reactions in solid-phase peptide synthesis. In Fmoc-based SPPS, piperidine (used for Fmoc removal) is both a base and a nucleophile that catalyzes DKP formation, and the resulting free amine can intramolecularly attack the peptide-resin anchorage. The pNZ strategy keeps the amine protonated as an ammonium salt after deprotection (the pNZ removal mechanism proceeds via nitro reduction → 1,6-electron pair shift → quinonimine methide → carbamic acid → free amine, which is immediately protonated to the ammonium salt in the presence of catalytic HCl), thereby suppressing these side reactions .

Diketopiperazine suppression Aspartimide avoidance Fmoc-SPPS limitations

Carbapenem Antibiotic Intermediate: Patent-Specified Role and Industrial Process Yield of 37.2%

This compound is explicitly designated as the EXAMPLE compound in Sankyo's 1984 patent (JPS5913757A) for 3-mercaptopyrrolidine derivatives as intermediates of penem or carbapenem derivatives having excellent antibacterial activity [1]. It functions as the protected 3-mercaptopyrrolidine side chain (compound VII) that condenses with the bicyclic ketoester (VI) to form the protected carbapenem core in panipenem synthesis, with the pNZ group retained through assembly and removed only in the final step by H₂/Pd-C hydrogenolysis [2]. An optimized 6-step industrial process starting from p-nitrobenzyl alcohol achieves 37.2% overall yield, with product structure confirmed by IR, ¹H-NMR, and MS, and specific rotation consistent with literature values [3]. For context, an alternative Alloc-protected route to the analogous panipenem intermediate reports an overall yield of 41.6% [4], while the N-PNZ-protected doripenem side chain is prepared in 55–56% overall yield on multi-kilogram scale via the improved Shionogi process [5].

Carbapenem synthesis Panipenem intermediate Industrial process chemistry

(S)-Enantiomer Requirement: Stereochemical Basis for Biological Activity in MMP and Carbapenem Contexts

The (S)-configuration at C3 of the pyrrolidine ring is not a trivial structural feature—it is a stereochemical determinant of biological activity. In a comprehensive SAR study of 3-mercaptopyrrolidine-based MMP inhibitors, Jin et al. (2013) demonstrated that the cis-(3S,4R) stereochemistry was optimal for activity across all MMP isoforms tested, with the newly reported mercaptosulfonamide series modulating MMP-2 (IC₅₀ ~2–50 nM), MMP-13 (IC₅₀ ~2–50 nM), and MMP-14 (IC₅₀ ~4–60 nM) in the low nanomolar range while maintaining selectivity over shallow-pocketed MMPs (MMP-1 IC₅₀ ~850 to >50,000 nM; MMP-7 IC₅₀ ~4,000 to >25,000 nM) [1]. An interesting shift of preference to the trans form was observed in the mercaptosulfonamide series with increased oxidative stability, but the (3S) absolute configuration remained critical [1]. In carbapenem antibiotic assembly, the (S)-3-mercaptopyrrolidine side chain imparts the correct stereochemistry to the C2-thioether substituent of the β-lactam core, which directly influences antibacterial potency and DHP-1 stability [2].

Chiral pyrrolidine Enantiomeric specificity MMP inhibition SAR

Supplier-Reported Purity Benchmark: Commercial Availability at 98% Minimum Purity

Commercial sourcing data from multiple independent chemical suppliers indicates that (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine (CAS 87657-41-8) is routinely available at ≥98% purity (HPLC), with some suppliers listing 100% assay . The compound is supplied in quantities ranging from 5 g to kilogram scale, suitable for both research and pilot-plant procurement . This purity level is critical for carbapenem intermediate applications where impurities in the side chain can propagate through to the final API and require additional purification.

Chemical procurement Purity specification Quality control

Validated Application Scenarios for (S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine Based on Quantitative Evidence


Generic Panipenem API Manufacturing: Regulatory Pathway-Relevant Intermediate

As the explicitly named EXAMPLE intermediate in Sankyo's foundational 1984 patent and the documented side chain (compound VII) in the published panipenem synthetic route [1], (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is the regulatory precedent-setting intermediate for generic panipenem production. The optimized 6-step process achieving 37.2% overall yield with confirmed stereochemical fidelity [2] provides a validated starting point for ANDA/505(b)(2) filing chemistry, manufacturing, and controls (CMC) sections. The pNZ group is cleanly removed in the final hydrogenolysis step (H₂/Pd-C/THF), a well-characterized deprotection compatible with cGMP manufacturing environments.

Solid-Phase Synthesis of DKP-Prone Peptide Sequences Using Orthogonal pNZ/Fmoc Strategy

For solid-phase peptide sequences susceptible to DKP formation (C-terminal Pro, Gly, N-alkyl amino acids, or sequences with Asp at position 2), pNZ-protected building blocks offer a mechanistically distinct solution: deprotection under neutral/reductive conditions (SnCl₂/catalytic HCl) that avoids the piperidine exposure inherent to Fmoc chemistry . The 1.5- to 2.6-fold higher DMF solubility of pNZ-amino acids compared to Fmoc analogs further supports higher-concentration couplings in automated synthesizers. This is particularly relevant for the synthesis of cyclic peptides, branched peptides, and peptide libraries where DKP byproducts can reduce crude purity below acceptable thresholds for biological screening.

MMP Inhibitor Medicinal Chemistry: (S)-3-Mercaptopyrrolidine as Stereochemically Defined Core Scaffold

The 3-mercaptopyrrolidine core with defined (S)-stereochemistry at C3 has been validated as a privileged scaffold for matrix metalloproteinase inhibitor design, with compounds in this class achieving low nanomolar potency against MMP-2, MMP-13, and MMP-14 (IC₅₀ 2–60 nM) while maintaining selectivity over MMP-1 and MMP-7 (IC₅₀ >850 nM to >25,000 nM) . The free thiol in (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine serves as a synthetic handle for introducing mercaptosulfide, mercaptosulfonamide, or thioether warheads, while the pNZ group allows orthogonal N-deprotection for subsequent diversification. The (S)-configuration is essential—studies confirm that the cis-(3S,4R) diastereomer is optimal across all MMP isoforms tested .

Doripenem and 1β-Methylcarbapenem Side Chain Development

The structurally related N-PNZ-protected 2-aminomethylpyrrolidin-4-ylthio side chain for doripenem has been manufactured on multi-kilogram scale using an optimized 6-step process (55–56% overall yield) that requires no chromatographic purification, no cryogenic temperatures, and no haloalkane solvents . This establishes the N-PNZ-3-mercaptopyrrolidine architecture as a scalable, industrially validated platform for carbapenem side chain synthesis. (S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine can serve as a starting point for structural diversification of the pyrrolidine ring to access novel 1β-methylcarbapenem candidates with modified pharmacokinetic or antibacterial profiles.

Quote Request

Request a Quote for (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.